molecular formula C11H13BrO2 B13394067 Methyl 2-(3-bromopropyl)benzoate

Methyl 2-(3-bromopropyl)benzoate

Cat. No.: B13394067
M. Wt: 257.12 g/mol
InChI Key: TWOSSTVSFCNWQG-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromopropyl)benzoate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a bromopropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromopropyl)benzoate can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by the reduction of the acyl group to an alkane and subsequent bromination. The esterification of the resulting compound with methanol completes the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-bromopropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiocyanates, or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(3-bromopropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-bromopropyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can also participate in various reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(3-bromopropyl)benzoate is unique due to the presence of both the bromopropyl and ester groups, which provide a combination of reactivity and versatility not found in the simpler analogs. This makes it a valuable intermediate in organic synthesis and various chemical reactions .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

methyl 2-(3-bromopropyl)benzoate

InChI

InChI=1S/C11H13BrO2/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3

InChI Key

TWOSSTVSFCNWQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CCCBr

Origin of Product

United States

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